(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound with a unique structure that combines a thiazole ring, a triazole ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole and triazole precursors, followed by their condensation under specific conditions to form the final product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and catalysts such as p-toluenesulfonic acid (PTSA) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the aromatic rings, using reagents like sodium methoxide (NaOCH3).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and the use of appropriate solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Scientific Research Applications
(5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Disilane-bridged compounds: These compounds share structural similarities with (5E)-2-(4-butoxyphenyl)-5-(2-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one in terms of their electronic properties.
Uniqueness
What sets this compound apart is its unique combination of a thiazole and triazole ring system, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C24H25N3O3S |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(5E)-2-(4-butoxyphenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C24H25N3O3S/c1-3-5-15-29-19-12-10-17(11-13-19)22-25-24-27(26-22)23(28)21(31-24)16-18-8-6-7-9-20(18)30-14-4-2/h6-13,16H,3-5,14-15H2,1-2H3/b21-16+ |
InChI Key |
GJOIPVBDQICRMS-LTGZKZEYSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)/C(=C\C4=CC=CC=C4OCCC)/SC3=N2 |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C(=O)C(=CC4=CC=CC=C4OCCC)SC3=N2 |
Origin of Product |
United States |
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